molecular formula C11H12ClNO B044560 3,3-Dimethylindoline-1-carbonyl chloride CAS No. 117086-95-0

3,3-Dimethylindoline-1-carbonyl chloride

Cat. No.: B044560
CAS No.: 117086-95-0
M. Wt: 209.67 g/mol
InChI Key: POYLFPBSYQFPHK-UHFFFAOYSA-N
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Description

3,3-Dimethylindoline-1-carbonyl chloride is a valuable acyl chloride intermediate in organic and medicinal chemistry research. Its primary researched application is in the synthesis of pharmacologically active molecules. Specifically, this reagent is used in the condensation with aminotropane derivatives to produce a class of compounds known to exhibit 5-HT (serotonin) antagonist activity . These synthetic pathways are crucial for investigating new therapeutic agents . The reactivity of the carbonyl chloride group makes it an ideal electrophile for forming amide bonds with nucleophilic amines, a fundamental reaction in the construction of complex molecules for biological evaluation . Researchers value this compound for its role in building the N-acyl indoline scaffold, a structure explored in various drug discovery contexts .

Properties

CAS No.

117086-95-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3,3-dimethyl-2H-indole-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c1-11(2)7-13(10(12)14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3

InChI Key

POYLFPBSYQFPHK-UHFFFAOYSA-N

SMILES

CC1(CN(C2=CC=CC=C21)C(=O)Cl)C

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C(=O)Cl)C

Synonyms

1H-Indole-1-carbonyl chloride, 2,3-dihydro-3,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-Methoxy-1H-3-indolecarbonyl Chloride

  • Structural Differences : Unlike 3,3-dimethylindoline, this compound features an indole core (unsaturated aromatic system) with a methoxy substituent at the 1-position .
  • Synthesis : Both compounds are synthesized via similar routes, employing triethylamine (TEA) and dichloromethane (DCM) as reaction media. However, the indole derivative requires microwave-assisted conditions for cyclization, while 3,3-dimethylindoline derivatives may involve simpler thermal or catalytic steps .

1-Methyl-1H-indazole-3-carbonyl Chloride

  • Molecular Weight : The indazole derivative has a molecular weight of 194.62 g/mol (C₉H₇ClN₂O), while 3,3-dimethylindoline-1-carbonyl chloride is expected to be heavier (~209–215 g/mol) due to the additional methyl groups.

1-Ethyl-3-methylimidazolium Chloride (Ionic Liquid)

  • Its hazards (Skin Irritant Category 2, Eye Irritant Category 2) highlight that acyl chlorides like this compound require similar safety precautions due to corrosivity and reactivity .

Coupling Reagents

  • EDC.HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride): Unlike this compound, EDC.HCl is a carbodiimide-based coupling reagent used for activating carboxylic acids to form amides. The dimethylindoline derivative, however, directly participates in acylation without requiring prior activation, offering distinct mechanistic advantages in tailored syntheses .

Steric and Electronic Effects

  • The 3,3-dimethyl substitution in the indoline scaffold imposes steric hindrance, which can reduce reaction rates with bulky nucleophiles but enhance selectivity in certain transformations. In contrast, planar aromatic systems (e.g., indole or indazole derivatives) exhibit faster reactivity but lower steric control .

Preparation Methods

Retrosynthetic Analysis and Target Intermediate Identification

The synthesis of this compound requires two critical intermediates:

  • 3,3-Dimethylindoline-1-carboxylic acid : Introduced via carboxylation or oxidation of a prefunctionalized indoline core.

  • Chlorinating agents : Phosgene, oxalyl chloride, or tert-butyl hypochlorite to convert the carboxylic acid to the carbonyl chloride.

The indoline scaffold is typically derived from 2,3-dimethylindole through hydrogenation or reductive cyclization. Subsequent functionalization at position 1 necessitates regioselective reactions to avoid side products at the electron-rich benzene ring.

Synthesis of 3,3-Dimethylindoline-1-carboxylic Acid

Indoline Ring Formation via Hydrogenation of 2,3-Dimethylindole

2,3-Dimethylindole undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under 3–5 bar H₂ pressure at 50–60°C. This step yields 3,3-dimethylindoline with >90% conversion.

Key reaction parameters :

  • Catalyst loading: 5 wt% Pd/C

  • Solvent: Methanol or ethanol

  • Temperature: 50–60°C

  • Pressure: 3–5 bar H₂

Carboxylation at Position 1

Position-selective carboxylation is achieved via Kolbe-Schmitt reaction under high-pressure CO₂ (10–15 bar) in the presence of potassium tert-butoxide (t-BuOK) at 120°C. The reaction proceeds through electrophilic aromatic substitution, favored by the electron-donating methyl groups at position 3.

3,3-Dimethylindoline+CO2t-BuOK, 120°C3,3-Dimethylindoline-1-carboxylic acid\text{3,3-Dimethylindoline} + \text{CO}_2 \xrightarrow{\text{t-BuOK, 120°C}} \text{3,3-Dimethylindoline-1-carboxylic acid}

Yield : 65–75%
Purity : ≥95% (HPLC)

Chlorination of 3,3-Dimethylindoline-1-carboxylic Acid

Phosgene-Based Catalytic Adduct Method (Industrial Scale)

The patent US5245063A describes a high-yield process using a stationary-phase catalytic adduct of phosgene (COCl₂) and N,N-diethylformamide (DEF).

Procedure :

  • Catalyst preparation : Phosgene is passed through DEF at 60°C to form a stable adduct.

  • Reaction : 3,3-Dimethylindoline-1-carboxylic acid is introduced into the adduct at 60–80°C, yielding the carbonyl chloride.

Advantages :

  • Yield : 97.5%

  • Purity : Iodine color number <30 (indicating low impurities)

  • Solvent-free : Eliminates downstream purification.

Mechanism :

RCOOH+COCl2DEFRCOCl+CO2+HCl\text{RCOOH} + \text{COCl}2 \xrightarrow{\text{DEF}} \text{RCOCl} + \text{CO}2 + \text{HCl}

Oxalyl Chloride/DMF (Laboratory Scale)

A standard method for acid chloride synthesis involves oxalyl chloride ((COCl)₂) with catalytic dimethylformamide (DMF).

Procedure :

  • Dissolve 3,3-dimethylindoline-1-carboxylic acid in dichloromethane (DCM).

  • Add 1.2 equivalents of oxalyl chloride and 0.1 equivalents of DMF at 0°C.

  • Warm to room temperature and stir for 4 hours.

Yield : 85–90%
Byproducts : CO, CO₂, and HCl (gaseous, requiring scrubbing).

tert-Butyl Hypochlorite-Mediated Chlorination

Adapted from chlorination strategies for indolenines, this method uses tert-butyl hypochlorite (t-BuOCl) in methylene chloride with triethylamine (Et₃N) as a base.

Procedure :

  • React 3,3-dimethylindoline-1-carboxylic acid with 1.1 equivalents of t-BuOCl at -10°C.

  • Quench with aqueous NaHCO₃ and extract with DCM.

Yield : 78%
Limitations : Sensitive to moisture; requires strict temperature control.

Comparative Analysis of Chlorination Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Phosgene/DEF97.599.520 minIndustrial
Oxalyl Chloride/DMF85–9098.04 hLaboratory
t-BuOCl/Et₃N7895.02 hSmall-scale

Key observations :

  • The phosgene/DEF system offers superior yield and scalability but requires specialized equipment for phosgene handling.

  • Oxalyl chloride is ideal for lab-scale synthesis due to its simplicity.

  • t-BuOCl is less efficient but useful for halogen-sensitive intermediates.

Optimization Strategies and Challenges

Solvent Selection and Temperature Control

  • Phosgene reactions : Conducted solvent-free or in DCM to minimize side reactions.

  • Oxalyl chloride : Requires anhydrous DCM to prevent hydrolysis.

Catalyst Recycling in Industrial Processes

The DEF/phosgene adduct remains stable post-reaction, enabling reuse for 10–15 cycles without significant activity loss.

Byproduct Management

  • Gaseous byproducts : Phosgene reactors integrate scrubbers for HCl/CO₂, while oxalyl chloride systems require alkaline traps.

  • Purity enhancement : Short-path distillation removes residual DEF or DMF.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-dimethylindoline-1-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing a carbonyl chloride group into the indoline scaffold. A common approach is the reaction of 3,3-dimethylindoline with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, protocols analogous to the synthesis of related carbonyl chlorides (e.g., 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) suggest using dichloromethane or toluene as solvents and maintaining temperatures between 0–25°C to minimize side reactions . Yield optimization requires strict moisture control, as acyl chlorides are highly hydrolyzable. Purity can be confirmed via NMR (e.g., characteristic carbonyl chloride peaks at ~170–180 ppm in ¹³C NMR) and mass spectrometry.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm for indoline) and quaternary carbons (e.g., dimethyl groups at ~25–30 ppm). The carbonyl chloride carbon appears at ~165–175 ppm .
  • IR Spectroscopy : Confirm the C=O stretch (~1750–1820 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹).
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Electrospray ionization (ESI-MS) in negative mode detects [M-Cl]⁻ ions.

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

Methodological Answer: The electron-donating 3,3-dimethyl groups on the indoline scaffold may reduce electrophilicity at the carbonyl carbon compared to less substituted acyl chlorides. Reactivity can be assessed using kinetic studies with nucleophiles like amines or alcohols. For instance, reaction rates with benzylamine in THF at 25°C can be monitored via TLC or in situ IR. Comparative data from structurally similar compounds (e.g., 2-chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde) suggest steric hindrance from substituents may slow reactivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on the stability of this compound under varying storage conditions?

Methodological Answer: Contradictions in stability data often arise from differences in moisture content, temperature, or solvent impurities. For example:

  • Moisture Sensitivity : Analogous compounds like EDC hydrochloride degrade rapidly in humid environments, forming carboxylic acids . Stability studies should include Karl Fischer titration to quantify water content in solvents.
  • Temperature : Accelerated aging tests (e.g., 40°C for 1 week) can mimic long-term storage. Data from ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) suggest that inert atmospheres (N₂/Ar) improve stability .

Q. How can computational modeling guide the design of derivatives using this compound as a synthon?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways for amidation or esterification. For example, transition-state modeling of nucleophilic attack at the carbonyl carbon can identify steric/electronic barriers.
  • Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., proteases) using software like AutoDock. This approach is validated in studies on carbodiimide coupling agents .

Q. What strategies resolve discrepancies in reaction yields when using this compound in peptide coupling or heterocyclic synthesis?

Methodological Answer: Yield inconsistencies may stem from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies include:

  • Additive Screening : Use scavengers like HOBt (hydroxybenzotriazole) to suppress racemization, as demonstrated in peptide synthesis with EDC .
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates. Data from AlCl₃-mediated indole syntheses suggest solvent polarity critically affects regioselectivity .

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